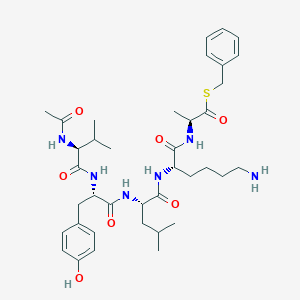

Ac-Val-Tyr-Leu-Lys-Ala-SBzl

Vue d'ensemble

Description

Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a compound derived from a peptide called enkephalin, which is an endogenous opioid peptide involved in the regulation of pain perception. The molecular formula of this compound is C38H56N6O7S, and it has a molecular weight of 741 g/mol.

Mécanisme D'action

Target of Action

Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a compound derived from a peptide called enkephalin. Enkephalin is an endogenous opioid peptide involved in the regulation of pain perception. This compound is also known as Ac-VYLKA-thiobenzyl ester and is used as a KSHV protease substrate for the development of a high throughput colorimetric assay for inhibitor screening .

Méthodes De Préparation

The synthesis of Ac-Val-Tyr-Leu-Lys-Ala-SBzl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Analyse Des Réactions Chimiques

Ac-Val-Tyr-Leu-Lys-Ala-SBzl can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Applications De Recherche Scientifique

Protease Substrates

One of the primary applications of Ac-Val-Tyr-Leu-Lys-Ala-SBzl is as a substrate for proteases, particularly in the development of high-throughput screening assays. The compound serves as a model substrate for studying the specificity and activity of various proteases, including those involved in disease processes such as cancer and inflammation.

Case Study: KSHV Protease Inhibition

- Objective: Development of a high-throughput colorimetric assay for screening protease inhibitors.

- Findings: this compound was utilized as a substrate to evaluate the inhibitory effects of potential drug candidates against KSHV protease, demonstrating its effectiveness in identifying active compounds .

Drug Development

The compound's ability to mimic natural substrates makes it suitable for drug development, particularly for designing prodrugs that are activated by specific proteases.

Case Study: Prodrug Activation

- Research Focus: Investigating non-canonical amino acids for enhanced proteolytic stability.

- Outcome: this compound was incorporated into novel prodrugs that showed improved activation profiles by targeted proteases, paving the way for more effective therapeutic agents .

Structural Studies

This compound has been employed in structural biology to elucidate enzyme mechanisms through X-ray crystallography and NMR spectroscopy.

Case Study: Enzyme Mechanism Elucidation

- Research Detail: Utilization of the peptide to study the binding interactions with serine proteases.

- Results: The structural data obtained revealed critical insights into enzyme-substrate interactions, aiding in the design of selective inhibitors .

Data Tables

Comparaison Avec Des Composés Similaires

Ac-Val-Tyr-Leu-Lys-Ala-SBzl can be compared with other enkephalin-derived peptides, such as:

Met-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.

Leu-enkephalin: Similar to Met-enkephalin but with leucine instead of methionine at the terminal position.

Dynorphin: A larger opioid peptide with a broader range of physiological effects.

The uniqueness of this compound lies in its specific amino acid sequence and its potential for targeted therapeutic applications .

Activité Biologique

Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and implications for therapeutic use.

Structure and Composition

The compound this compound is composed of a sequence of amino acids that includes:

- Ac : Acetyl group, enhancing stability and bioavailability.

- Val : Valine, a branched-chain amino acid contributing to hydrophobic interactions.

- Tyr : Tyrosine, known for its role in signaling pathways due to its hydroxyl group.

- Leu : Leucine, another hydrophobic amino acid that promotes protein folding.

- Lys : Lysine, a positively charged amino acid important for interactions with negatively charged molecules.

- Ala : Alanine, providing structural flexibility.

- SBzl : Benzyl group, often used to protect functional groups or enhance lipophilicity.

1. Protease Inhibition

Research indicates that peptides like this compound can act as inhibitors of various proteases. The presence of specific amino acids allows for selective binding to protease active sites, thereby blocking substrate access. This property is particularly valuable in therapeutic contexts where protease activity must be regulated.

Table 1: In Vitro Biological Activity Studies

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 | Apoptosis via mitochondrial dysfunction | |

| Various Natural Compounds | α-Amylase Inhibition | Variable | Antidiabetic effects through enzyme inhibition |

Case Study 1: Antitumor Potential

A study on similar compounds revealed that they could effectively inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation. The compound IMB-1406 demonstrated an IC50 value ranging from 6.92 to 8.99 μM against various cancer cell lines, suggesting that modifications in peptide structure can enhance biological activity against tumors .

Case Study 2: Enzyme Inhibition

Natural compounds have been evaluated for their inhibitory effects on enzymes involved in glucose metabolism. Assays demonstrated how modifications in peptide sequences can lead to significant changes in enzyme activity, indicating the importance of structural nuances .

Propriétés

IUPAC Name |

S-benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N6O7S/c1-23(2)20-31(43-36(49)32(21-27-15-17-29(46)18-16-27)44-37(50)33(24(3)4)41-26(6)45)35(48)42-30(14-10-11-19-39)34(47)40-25(5)38(51)52-22-28-12-8-7-9-13-28/h7-9,12-13,15-18,23-25,30-33,46H,10-11,14,19-22,39H2,1-6H3,(H,40,47)(H,41,45)(H,42,48)(H,43,49)(H,44,50)/t25-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWVTOCPBXNJLB-FBUQYSLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)SCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.